1,2-Dichloropropane

Descripción

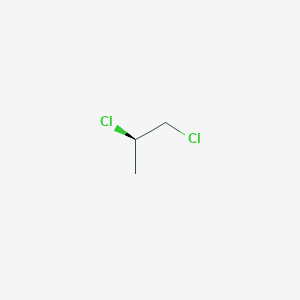

Structure

3D Structure

Propiedades

Número CAS |

78-87-5 |

|---|---|

Fórmula molecular |

C3H6Cl2 |

Peso molecular |

112.98 g/mol |

Nombre IUPAC |

(2R)-1,2-dichloropropane |

InChI |

InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3/t3-/m1/s1 |

Clave InChI |

KNKRKFALVUDBJE-GSVOUGTGSA-N |

Impurezas |

WATER-O.O5% MAX, OXYGEN COMPOUNDS-0.1% MAX |

SMILES |

CC(CCl)Cl |

SMILES isomérico |

C[C@H](CCl)Cl |

SMILES canónico |

CC(CCl)Cl |

Punto de ebullición |

203 to 205 °F at 760 mm Hg (NTP, 1992) 95.5 °C 96.4 °C; (-3.7 °C at 10 mm Hg) 96 °C 206°F |

Color/Form |

Colorless liquid |

Densidad |

1.158 at 68 °F (USCG, 1999) 1.159 @ 25 °C/25 °C Relative density (water = 1): 1.16 1.16 |

Punto de inflamación |

60 °F (NTP, 1992) 60 °F (16 °C) (Closed cup) 16 °C c.c. 60°F |

melting_point |

-148 °F (NTP, 1992) -100.0 °C -100.4 °C -100 °C 149°F -149°F |

Otros números CAS |

78-87-5 68390-96-5 78-87-5; 26638-19-7(mixed isomers) |

Descripción física |

1,2-dichloropropane is a colorless watery liquid with a sweet odor. Sinks in water. Produces an irritating vapor. (USCG, 1999) Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Colorless liquid with a chloroform-like odor. Colorless liquid with a chloroform-like odor. [pesticide] |

Pictogramas |

Flammable; Irritant; Health Hazard |

Vida útil |

Sensitive to heat. |

Solubilidad |

less than 0.1 mg/mL at 70.7° F (NTP, 1992) 0.02 M Sol in alcohol, ether, benzene and chloroform Miscible with org solvents In water, 2,800 mg/l @ 25 °C Solubility in water, g/100ml at 20 °C: 0.26 0.3% |

Sinónimos |

1,2-DCP; 1,2-Dichloropropane; NSC 1237; Propylene Chloride; Propylene Dichloride; R 270da |

Densidad de vapor |

3.9 (NTP, 1992) (Relative to Air) 3.9 (AIR= 1) Relative vapor density (air = 1): 3.9 3.9 |

Presión de vapor |

40 mm Hg at 66.9 °F ; 42 mm Hg at 68° F (NTP, 1992) 53.30 mmHg 53.3 mm Hg @ 25 °C Vapor pressure, kPa at 20 °C: 27.9 40 mmHg |

Origen del producto |

United States |

Environmental Occurrence and Distribution

Detection in Environmental Matrices

1,2-Dichloropropane has been detected in air, water, and soil, with concentrations varying depending on proximity to emission sources and historical usage patterns. nih.gov

This compound has been detected in ambient air, with the highest concentrations typically found near point sources or immediately following the application of products containing the chemical. nih.gov Monitoring data from the United States indicate a general decrease in ambient air concentrations over several decades. For instance, reported mean measured ambient air concentrations in the U.S. were 0.051 ppb in 1995, decreasing to 0.0098 ppb in 2000, 0.0089 ppb in 2005, 0.0048 ppb in 2010, 0.0023 ppb in 2017, and 0.0025 ppb in 2019. nih.gov A nationwide survey in 2019, covering 128 locations across the United States, reported a mean concentration of 0.0025 ppb with a median of 0.119 ppb. cdc.gov

Historical data from the 1980s reveal varying atmospheric levels in different regions. In 13 cities in Japan, levels in ambient air ranged from 0.0065 to 1.4 µg/m³. who.int In Germany, an average concentration of 0.85–3.10 µg/m³ in ambient air was detected in cities during 1981–1982 and 1986–1987. who.int Isolated locations in the USA in 2003 showed very low background concentrations, with a mean of less than 0.02 µg/m³. iarc.fr

Table 1: Representative Atmospheric Concentrations of this compound

| Location/Study Area | Year(s) | Concentration Range (ppb / µg/m³) | Mean/Median Concentration (ppb / µg/m³) | Notes | Source |

| United States (Ambient Air) | 1995 | - | 0.051 ppb | Reported mean measured concentration | nih.gov |

| United States (Ambient Air) | 2000 | - | 0.0098 ppb | Reported mean measured concentration | nih.gov |

| United States (Ambient Air) | 2005 | - | 0.0089 ppb | Reported mean measured concentration | nih.gov |

| United States (Ambient Air) | 2010 | - | 0.0048 ppb | Reported mean measured concentration | nih.gov |

| United States (Ambient Air) | 2017 | - | 0.0023 ppb | Reported mean measured concentration | nih.gov |

| United States (Ambient Air) | 2019 | - | 0.0025 ppb | Reported mean measured concentration | nih.gov |

| United States (128 locations) | 2019 | - | Mean: 0.0025 ppb, Median: 0.119 ppb | Nationwide survey | cdc.gov |

| Japan (13 cities) | 1993 (reported) | 0.0065 to 1.4 µg/m³ | - | Ambient air levels | who.int |

| Germany (cities) | 1981-1982, 1986-1987 | - | 0.85–3.10 µg/m³ | Ambient air levels | who.int |

| Philadelphia, USA | 1980s (reported) | - | 1.2 µg/m³ | Mean concentration | iarc.fr |

| Portland, USA | 1980s (reported) | 0.02 to 0.04 µg/m³ | - | After rain events | iarc.fr |

| Isolated locations, USA | 2003 | < 0.02 µg/m³ | - | Background concentrations | iarc.fr |

This compound has been detected in surface water, well water, and groundwater. nih.gov Monitoring data suggest a decrease in detectable concentrations in aquatic environments over the past few decades, largely attributed to the discontinuation of several use categories. nih.gov At National Priorities List (NPL) sites, the median concentration of this compound in water was 10 ppb, with a geometric mean of 21.4 ppb. cdc.gov

In a 1990 waterworks monitoring program in Germany, 1,2-DCP concentrations of 0.3 µg/L were found in drinking water from Schleswig-Holstein. who.int A 1983 study in the USA identified 1,2-DCP in wells at concentrations up to 440 µg/L, and another study found concentrations as high as 51 µg/L in groundwater. who.int In Japan in 1989, 1,2-DCP was detected in 20 out of 78 water samples (from rivers, lakes, ports, and bays), with levels ranging from 0.00001 to 0.14 µg/L. who.int Potable water samples collected in 1990 from eight homes in three communities in Connecticut, USA, showed levels between 0.7 and 19.0 µg/L. who.int

More recently, this compound was found in 32 out of 324 samples of untreated groundwater in Sicily, Italy, with the highest concentrations (up to 0.44 µg/L) observed in plains with intense agricultural and industrial activity. iarc.fr In the USA, it was detected in less than 1% of 1207 samples of domestic well water. iarc.fr In Cyprus, this compound was a frequently detected volatile organic compound in surface water bodies, though concentrations remained low (< 0.05 µg/L). iarc.fr Nationwide surveys in the United States reported mean concentrations of 12.6 µg/L in groundwater and 0.6 µg/L in surface water, with median values of 1 µg/L and 0.5 µg/L, respectively. cdc.gov

Table 2: Representative Aquatic Concentrations of this compound

| Location/Study Area | Year(s) | Matrix | Concentration Range (µg/L / ppb) | Mean/Median Concentration (µg/L / ppb) | Notes | Source |

| NPL Sites, USA | 1981-2019 | Water | - | Median: 10 ppb, Geometric Mean: 21.4 ppb | From ATSDR site documents | cdc.gov |

| Schleswig-Holstein, Germany | 1990 | Drinking Water | - | 0.3 µg/L | Waterworks monitoring program | who.int |

| USA Wells | 1983 | Wells | Up to 440 µg/L | - | Study finding | who.int |

| USA Groundwater | - | Groundwater | Up to 51 µg/L | - | Study finding | who.int |

| Japan (River, Lake, Port, Bay) | 1989 | Water Samples | 0.00001 to 0.14 µg/L | - | Detected in 20 of 78 samples | who.int |

| Connecticut, USA Homes | 1990 | Potable Water | 0.7 to 19.0 µg/L | - | Samples from 8 homes in 3 communities | who.int |

| Sicily, Italy | 2008 (reported) | Untreated Groundwater | Up to 0.44 µg/L | - | Detected in 32 of 324 samples | iarc.fr |

| USA Domestic Wells | 2007 (reported) | Well Water | - | - | Detected in <1% of 1207 samples, 3 wells >5 µg/L MCL | iarc.fr |

| Cyprus | 2007 (reported) | Surface Water | < 0.05 µg/L | - | Frequently detected VOC | iarc.fr |

| United States (Nationwide Survey) | - | Groundwater | - | Mean: 12.6 µg/L, Median: 1 µg/L | Nationwide survey | cdc.gov |

| United States (Nationwide Survey) | - | Surface Water | - | Mean: 0.6 µg/L, Median: 0.5 µg/L | Nationwide survey | cdc.gov |

This compound has been detected in sediment and soil, with concentrations in soil often a direct consequence of its former widespread use as a soil fumigant for nematodes. cdc.govnih.govcdc.gov At NPL sites, the median concentration in soil was 260 ppb, with a geometric mean of 996 ppb. cdc.gov For sediment, the median concentration was 0.539 ppbv, with a geometric mean of 3.39 ppbv. cdc.gov

While there are no recent nationwide monitoring data specifically for levels of this compound in sediment or soil, site-specific sediment levels have been reported to range from undetected to 1,700 ppm. cdc.gov When released into soil, this compound will largely evaporate into the air. apecwater.com However, it can also filter down through the soil and migrate into groundwater. cdc.govtpsgc-pwgsc.gc.ca The compound moderately adsorbs to organic matter in soil. tpsgc-pwgsc.gc.ca The apparent soil-water partition coefficient can vary, indicating that some molecules may become more strongly adsorbed over time. nih.gov

Table 3: Representative Terrestrial Concentrations of this compound

| Location/Study Area | Year(s) | Matrix | Concentration Range (ppb / ppm) | Mean/Median Concentration (ppb / ppm) | Notes | Source |

| NPL Sites, USA | 1981-2019 | Soil | - | Median: 260 ppb, Geometric Mean: 996 ppb | From ATSDR site documents | cdc.gov |

| NPL Sites, USA | 1981-2019 | Sediment | - | Median: 0.539 ppbv, Geometric Mean: 3.39 ppbv | From ATSDR site documents | cdc.gov |

| Site-Specific Locations | - | Sediment | Undetected to 1,700 ppm | - | No recent nationwide data available | cdc.gov |

Anthropogenic Sources and Release Mechanisms

The presence of this compound in the environment is almost entirely attributable to human activities, as there are no known natural sources. cdc.govcdc.govnih.govcarexcanada.ca

Historically, this compound production in the United States was substantial, with estimates of 59.8–77 million pounds annually between 1980 and 1984. cdc.gov The majority (>95%) of this production was used on-site as a captive chemical intermediate, primarily in the manufacture of perchloroethylene and other chlorinated products. cdc.govnih.gov Other industrial uses include its application as a chemical intermediate, in the manufacture of chlorinated solvents, and as an industrial solvent for various materials such as plastics, fats, oils, resins, waxes, and rubber. cdc.govtpsgc-pwgsc.gc.ca It is also used in ion exchange manufacturing, paper coating, and petroleum catalyst regeneration. tpsgc-pwgsc.gc.ca

Industrial activities are considered the primary source of this compound releases into the environment, with most emissions ultimately reaching the air or groundwater. tpsgc-pwgsc.gc.ca In 2018, estimated releases of 16,725 pounds (approximately 7.59 metric tons) of this compound to the atmosphere from 13 domestic manufacturing and processing facilities accounted for about 93% of the total estimated environmental releases reported to the Toxics Release Inventory (TRI). cdc.gov Releases to surface water from 13 domestic manufacturing and processing facilities in 2018 were estimated at 304 pounds (approximately 0.14 metric tons), representing about 1.69% of the total estimated environmental releases. nih.gov The total estimated annual environmental release of this compound by industry into land disposal sites was 176,000 pounds in 1986. nih.govcdc.gov

Specific companies have reported significant releases. Between 2012 and 2018, Dow Chemical's operations reported releasing 53,650 pounds of this compound, including 41,024 pounds into the air, 3,191 pounds into water (primarily the Mississippi and Brazos Rivers), and 9,435 pounds into an on-site landfill. regulations.gov Solenis is identified as a leading source of reported this compound air releases in the U.S. regulations.gov this compound has been identified at at least 231 of the 1,867 hazardous waste sites proposed for the EPA National Priorities List (NPL). cdc.govnih.gov Most this compound waste is incinerated, primarily in hazardous waste incinerators. regulations.gov Historically, waste from operations like Dow Chemical of Canada's plant, which discharged this compound into the St. Clair River, was landfilled before incineration became the disposal method. cdc.gov

Table 4: Industrial Releases of this compound

| Release Type | Year(s) | Quantity | Notes | Source |

| Atmospheric Emissions | 2018 | 16,725 pounds (~7.59 metric tons) | From 13 domestic manufacturing and processing facilities (93% of total TRI releases) | cdc.gov |

| Surface Water Releases | 2018 | 304 pounds (~0.14 metric tons) | From 13 domestic manufacturing and processing facilities (1.69% of total TRI releases) | nih.gov |

| Land Disposal | 1986 | 176,000 pounds (annual estimate) | Total estimated annual environmental release by industry | nih.govcdc.gov |

| Total Releases (Dow Chemical) | 2012-2018 | 53,650 pounds | Includes air (41,024 lbs), water (3,191 lbs), landfill (9,435 lbs) | regulations.gov |

| Fuel Combustion, Industrial Processes, etc. | 2017 | 71,871 pounds | From 2017 National Emissions Inventory (NEI) data | cdc.gov |

Before the early 1980s, this compound was widely used in farming as a soil fumigant for nematodes. cdc.govcdc.govnih.govtpsgc-pwgsc.gc.ca This use was a major source of its release into soil, where it was injected into the root zone. cdc.govnih.govcdc.gov The EPA pesticide registration for this compound was discontinued (B1498344) in the 1980s, with the last registration ending in 1989. cdc.gov Currently, it is not listed as an active ingredient in federally active pesticide products, though it may be present as a minor impurity (0.06–0.1% by weight) in EPA-registered pesticides containing dichloropropene (CASRN 542-75-6). cdc.govepa.gov

In 2019, this compound was listed as an ingredient on Safety Data Sheets (SDS) for five consumer/commercial products and three industrial products believed to be on the market. cdc.gov Consumer products included waxes for natural stones, waxes to protect and brighten surfaces, wax in paste, brightener wax for natural stone, and a sealer, with concentrations ranging from 1–50%. cdc.gov Industrial products, such as flame retardants, contained much lower concentrations (<0.002–0.0005%). cdc.gov While some consumer products still contain this compound, its major use in these products has diminished, thereby minimizing potential exposure for the general population. cdc.govcdc.gov

Table 5: Releases from Commercial and Consumer Products

| Product Category | Use Status | Notes | Source |

| Soil Fumigant | Discontinued (early 1980s) | Major historical source of soil release for nematode control | cdc.govcdc.govnih.govcdc.govtpsgc-pwgsc.gc.ca |

| Pesticide Impurity | Current (minor) | Present as 0.06–0.1% impurity in dichloropropene-containing pesticides | cdc.govepa.gov |

| Consumer Products | Diminished Use | Waxes (natural stones, surfaces, paste), brighteners, sealers (1–50% concentration) | cdc.govcdc.gov |

| Industrial Products | Current | Flame retardants (<0.002–0.0005% concentration) | cdc.gov |

Volatilization from Contaminated Media

Volatilization represents a significant pathway for the dissipation of this compound (1,2-DCP) from both aquatic and terrestrial environments due to its physicochemical properties, including a relatively high vapor pressure and Henry's Law constant nih.govwho.intnih.gov.

Volatilization from Water Surfaces

The volatilization of 1,2-DCP from water is a primary removal mechanism, largely controlled by the liquid phase resistance nih.gov. The Henry's Law constant (HLC) is a critical parameter indicating a compound's propensity to volatilize from water. Measured Henry's Law constants for 1,2-DCP typically range from 2.01 x 10⁻³ to 2.82 x 10⁻³ atm-cu m/mole at 25°C nih.govnih.govchemicalbook.comepa.gov. This high Henry's Law constant suggests that 1,2-DCP is expected to volatilize readily from water surfaces nih.govclu-in.org.

In wastewater treatment plants, stripping is an important process that facilitates the transfer of 1,2-DCP from the water phase to the air. This mechanism can lead to over 99% removal of 1,2-DCP from wastewater nih.gov.

Table 1: Key Volatilization Parameters for this compound from Water

| Parameter | Value (at 25°C unless specified) | Reference |

| Henry's Law Constant (HLC) | 2.82 x 10⁻³ atm-cu m/mole | nih.govnih.gov |

| Henry's Law Constant (HLC) | 0.0021 atm-cu m/mole | epa.gov |

| Henry's Law Constant (HLC) | 274 Pa m³/mol (2.74 x 10⁻³ atm-m³/mol) | oecd.org |

| Henry's Law Constant (HLC) | 1.1 x 10⁻³ atm-m³/mol (at 20°C) | clu-in.org |

| Volatilization Half-life (Model River) | 3 - 3.4 hours | nih.govnih.govclu-in.org |

| Volatilization Half-life (Model Lake) | 4 - 4.3 days | nih.govnih.govclu-in.org |

Table 2: Henry's Law Constant of this compound at Various Temperatures

| Temperature (°C) | Henry's Law Constant (atm-cu m/mole) | Reference |

| 2.0 | 0.81 x 10⁻³ | chemicalbook.com |

| 6.0 | 1.06 x 10⁻³ | chemicalbook.com |

| 10.0 | 1.32 x 10⁻³ | chemicalbook.com |

| 18.0 | 2.01 x 10⁻³ | chemicalbook.com |

| 25.0 | 2.74 x 10⁻³ | chemicalbook.com |

Volatilization from Soil Surfaces

When 1,2-DCP is released into soil, particularly if injected, volatilization is identified as the primary loss mechanism epa.govtaylorfrancis.comca.gov. The potential for volatilization from dry soil surfaces is supported by its vapor pressure, which has been reported as 53.3 mm Hg nih.govepa.gov or 40 mm Hg at 19.4°C chemicalbook.comsigmaaldrich.comsigmaaldrich.com.

The mobility of 1,2-DCP in soil significantly influences its volatilization potential. The soil organic carbon-water (B12546825) partition coefficient (Koc) for 1,2-DCP is low, with measured values around 47 in silt loam nih.govnih.govepa.govepa.gov and a modeled value of 68 oecd.org. This low Koc value indicates that 1,2-DCP has high mobility in soil and is not expected to adsorb significantly to soil particles, sediment, or suspended solids nih.govnih.govclu-in.orgoecd.org. While it can sorb to clay minerals in dry soil, it desorbs as the soil absorbs moisture nih.govnih.gov. In areas where 1,2-DCP was historically used as a fumigant, soils are often sandy with low organic carbon content, which would further limit adsorption and enhance mobility and subsequent volatilization nih.govnih.gov.

Despite its volatility, 1,2-DCP can exhibit persistence in soil under certain conditions. In dissipation studies using soils not previously fumigated, the mean half-life of 1,2-DCP was found to be 52 days nih.gov. The rate of dissipation, including volatilization, is temperature-dependent, changing by a factor of approximately 2 for every 10°C change within the environmentally relevant range of 2°C to 20°C nih.gov. More than 98% of applied 1,2-DCP was recovered 12–20 weeks after treatment in a loam soil, suggesting it can be persistent who.int.

Table 3: Key Physicochemical Properties Influencing Volatilization from Soil

| Property | Value | Reference |

| Vapor Pressure | 53.3 mm Hg (at 25°C) | nih.govepa.gov |

| Vapor Pressure | 40 mm Hg (at 19.4°C) | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Koc (silt loam) | 47 | nih.govnih.govepa.govepa.gov |

| Koc (modeled) | 68 | oecd.org |

| Soil Half-life (fresh soil, 15°C) | 52 days | nih.govepa.gov |

Environmental Fate and Transport

Persistence and Mobility in Environmental Compartments

1,2-Dichloropropane exhibits moderate persistence and mobility within environmental compartments. Based on fugacity models, 1,2-DCP is primarily expected to reside in the air. wikipedia.org Volatilization is identified as a significant fate process for 1,2-DCP in both terrestrial and aquatic environments. fishersci.cafishersci.cawikipedia.orgnih.govuni.lu

The compound has a relatively low soil adsorption coefficient (Koc) and high water solubility, suggesting that it is not extensively adsorbed onto soil particles. fishersci.cawikidata.org This characteristic allows 1,2-DCP to migrate from soil into groundwater. fishersci.cawikidata.org Despite its mobility, 1,2-DCP is considered persistent in soil, with more than 98% of the applied compound recovered 12–20 weeks after treatment in loam soil. wikidata.orgguidechem.com

Atmospheric Fate Processes

The atmospheric fate of this compound is predominantly governed by its reaction with hydroxyl radicals and, to a lesser extent, by phototransformation mechanisms.

Reaction with Hydroxyl Radicals

In the atmosphere, this compound undergoes slow degradation primarily through its reaction with photochemically-produced hydroxyl radicals (•OH). fishersci.cawikipedia.org The rate constant for this vapor-phase reaction has been estimated at 4.4 × 10⁻¹³ cm³/molecule-second at 25 °C. fishersci.canih.govnih.gov

This reaction leads to varying atmospheric half-lives for this compound, depending on the assumed hydroxyl radical concentration. Reported half-lives include:

Approximately 36 days at an atmospheric concentration of 5 × 10⁵ hydroxyl radicals per cm³. fishersci.ca

Greater than 23 days. nih.govwikidata.orgiiab.me

24 days, based on a hydroxyl radical concentration of 1.5 × 10⁶ OH/cm³ at 25 °C. uni.lunih.govnih.gov

A computer-estimated half-life of 7.12 days. iiab.me

Greater than 313 days for a 24-hour average OH-radical concentration of 1 × 10⁶/cm³. wikipedia.org

The relatively slow nature of this degradation process allows for ample time for this compound to be transported from point sources before it fully degrades or is washed out of the atmosphere by precipitation. wikipedia.orgnih.gov

Table 1: Atmospheric Half-Lives of this compound via Hydroxyl Radical Reaction

| Condition/Basis | Estimated Half-Life (days) | Reference |

| 5 x 10⁵ OH/cm³ at 25 °C | ~36 | fishersci.ca |

| General estimate | >23 | nih.govwikidata.orgiiab.me |

| 1.5 x 10⁶ OH/cm³ at 25 °C | 24 | uni.lunih.govnih.gov |

| Computer estimate (H-atom abstraction) | 7.12 | iiab.me |

| 1 x 10⁶ OH/cm³ (24-h average) | >313 | wikipedia.org |

Phototransformation Mechanisms

This compound is not expected to undergo direct photolysis by sunlight. This is because its chemical structure lacks chromophores, which are molecular components that absorb radiation at wavelengths greater than 290 nm, a prerequisite for direct phototransformation in the environmental UV spectrum. fishersci.canih.govnih.goviiab.meuni.lu Experimental studies have confirmed that vapor-phase photolysis did not occur when this compound was exposed to simulated sunlight for prolonged periods. fishersci.cauni.lunih.govnih.goviiab.meuni.lu While phototransformation is considered a predominant process for its decomposition in the atmosphere, this is primarily attributed to indirect photolysis via reactions with reactive species like hydroxyl radicals rather than direct absorption of sunlight. wikidata.org

Aquatic Fate Processes

In aquatic environments, the fate of this compound is largely influenced by its resistance to hydrolysis and its significant volatilization dynamics.

Hydrolysis Resistance

This compound demonstrates considerable resistance to hydrolysis, meaning it does not readily break down in water through reaction with water molecules. wikipedia.orgwikidata.orguni.lu This resistance contributes to its persistence in aquatic systems.

Reported hydrolysis half-lives vary depending on conditions:

Estimated to be between 25 and 200 weeks. wikipedia.orguni.lu

Ranging from 175 to 1400 days. wikidata.orgguidechem.com

Expected to be 6 months to several years. fishersci.ca

A half-life of 15.8 years at pH 7–9 and 25 °C. uni.lunih.govnih.gov

In water at pH 6.9 and 25 °C, the hydrolysis half-life is slow, approximately 283 months (around 23.6 years).

In seawater at pH 8.3 and 25 °C, the reaction is faster, with a half-life of 60 months (5 years).

Hydrolysis is generally not considered an important fate process for this compound due to these long half-lives. uni.lu The hydrolysis products detected include 1-chloro-2-propanol (B90593) and hydrochloric acid.

Table 2: Hydrolysis Half-Lives of this compound

| Condition/Basis | Estimated Half-Life | Reference |

| General estimate | 25–200 weeks | wikipedia.orguni.lu |

| General estimate | 175–1400 days | wikidata.orgguidechem.com |

| General estimate | 6 months to several years | fishersci.ca |

| pH 7–9, 25 °C | 15.8 years | uni.lunih.govnih.gov |

| pH 6.9, 25 °C (in water) | ~283 months (~23.6 years) | |

| pH 8.3, 25 °C (in seawater) | 60 months (5 years) |

Volatilization Dynamics from Water Bodies

Volatilization is a critical and often the major pathway for the loss of this compound from water bodies. fishersci.cafishersci.cawikipedia.orgnih.govuni.luwikidata.org Its relatively high Henry's Law constant (e.g., 274 Pa m³ mol⁻¹ wikipedia.org, 2 × 10⁻³ atm·m³/mol fishersci.ca, or 2.7 × 10⁻³ atm-m³/mol uni.lu) indicates that this compound readily partitions from the aqueous phase to the air.

Once dissolved in water, it volatilizes rapidly. fishersci.ca The rate of volatilization is dependent on factors such as water body characteristics (e.g., depth, agitation) and temperature. Reported volatilization half-lives from surface water bodies include:

Approximately 6 hours for a river. nih.gov

10 days for a lake. nih.gov

This rapid volatilization contributes significantly to its removal from aquatic environments.

Soil and Groundwater Transport Characteristics

The movement and distribution of 1,2-DCP within soil and groundwater systems are influenced by its solubility, volatility, and adsorption characteristics.

Soil Adsorption and Groundwater Migration

This compound exhibits a relatively low soil adsorption coefficient, indicating that it does not readily bind to soil particles who.int. This characteristic, coupled with its high water solubility, facilitates its migration from soil into groundwater who.int. The soil organic carbon-water (B12546825) partition coefficient (Koc) for 1,2-DCP in silt loam has been reported as 47, which signifies very high mobility in soil environments epa.govepa.gov.

When 1,2-DCP is introduced into soil, a significant portion is expected to be lost through volatilization epa.gov. In the event of a spill, the compound may partially evaporate, but it also possesses the potential to infiltrate the soil or migrate into aquatic systems tpsgc-pwgsc.gc.ca. Upon encountering water, whether in surface or subsurface environments, 1,2-DCP will either dissolve or sink until it reaches an impermeable layer tpsgc-pwgsc.gc.ca. If liquid 1,2-DCP accumulates in a saturated zone, it will gradually dissolve before volatilization can occur tpsgc-pwgsc.gc.ca. Contamination adsorbed within both vadose (unsaturated) and saturated zones tends to dissipate rapidly, releasing the compound into either gaseous or dissolved states, leading to relatively small resulting plumes tpsgc-pwgsc.gc.ca.

The propensity of 1,2-DCP to migrate to groundwater is well-documented. It is poorly adsorbed onto soil and can readily leach into groundwater who.int. Environmental monitoring has confirmed the presence of 1,2-DCP in groundwater, with reported concentrations reaching up to 440 µg/L in well water in a 1983 study in the USA, and 51 µg/L in another study who.intwho.int. In Japan, a 1989 study detected 1,2-DCP in 20 out of 78 water samples from various aquatic environments, with levels ranging from 0.00001 to 0.14 µg/L who.int. The Unregulated Contaminant Monitoring Rule by the U.S. Environmental Protection Agency (EPA) and data from the U.S. Geological Survey (USGS) further corroborate its presence in drinking water and groundwater, respectively epa.gov.

Table 1: this compound Soil Adsorption and Mobility Characteristics

| Property | Value | Implication | Source |

| Soil Adsorption Coefficient | Relatively low | Not significantly adsorbed to soil | who.int |

| Koc (silt loam) | 47 | Very high mobility in soil | epa.govepa.gov |

| Water Solubility | High (e.g., 2700 mg/L at 20°C) | Facilitates migration to groundwater | who.int |

| Primary Loss from Soil (injected) | Volatilization | Evaporative losses are significant | epa.gov |

Persistence in Soil Environments

This compound is recognized for its persistence in soil systems who.intherts.ac.uk. Studies have shown that a substantial amount of the compound can remain in soil for extended periods. For instance, over 98% of 1,2-DCP applied to loam soil was recovered after 12–20 weeks of treatment who.int. In a controlled closed system experiment using fresh soil at 15 °C, 1,2-DCP exhibited a mean half-life of 52 days epa.govnih.gov. The degradation rate of 1,2-DCP in soil is temperature-dependent, with the rate approximately doubling for every 10 °C increase within the environmentally relevant temperature range of 2 °C to 20 °C nih.gov.

Table 2: this compound Persistence in Soil

| Characteristic | Value/Observation | Source |

| Soil Persistence | Persistent; >98% recovered after 12-20 weeks in loam soil | who.intherts.ac.uk |

| Mean Half-life (soil) | 52 days (at 15°C in fresh soil) | epa.govnih.gov |

| Biodegradation in Soil | Not significant (0% theoretical BOD in MITI test) | nih.gov |

| Groundwater Half-life | 6 months to 2 years (estimated) | cdc.gov |

Distribution and Behavior across Redox Zones in Aquifers

The distribution and behavior of 1,2-DCP within aquifers are significantly influenced by the prevailing redox (reduction-oxidation) conditions. Studies in shallow aquifers have revealed that 1,2-DCP is detected more frequently in groundwater samples from aerobic and nitrate-reducing zones compared to iron-reducing zones nih.govresearchgate.net.

Modeling efforts that included dispersion, sorption, and hydrolysis but excluded degradation, predicted 1,2-DCP concentrations in groundwater entering iron-reducing zones to be considerably higher than actual measured values nih.govresearchgate.net. This discrepancy suggests that microbial degradation of 1,2-DCP occurs within the iron-reducing zones nih.govresearchgate.net. Microcosm experiments, utilizing aquifer materials from iron-reducing zones, confirmed that hydrogenolysis of 1,2-DCP and the subsequent production of monochlorinated propanes occurred under anaerobic conditions nih.govresearchgate.net. Conversely, no dechlorination or degradation of 1,2-DCP was observed in microcosms established with aquifer materials collected from aerobic zones nih.govresearchgate.net. These findings underscore the critical role of redox processes in determining the fate of 1,2-DCP and other contaminants along groundwater flow paths researchgate.net.

Table 3: this compound Behavior in Aquifer Redox Zones

| Redox Zone | 1,2-DCP Detection Frequency | Degradation Observation | Source |

| Aerobic | More frequent | No degradation observed in microcosms | nih.govresearchgate.net |

| Nitrate-Reducing | More frequent | Not specified for degradation in snippets | nih.govresearchgate.net |

| Iron-Reducing | Less frequent | Microbial degradation (hydrogenolysis to monochlorinated propanes) observed in field and microcosms | nih.govresearchgate.net |

Influence of Soil Matrix Properties on Contaminant Transport

The transport of contaminants like 1,2-DCP in soil environments is inherently linked to the specific properties of the soil matrix. While detailed research findings specifically on how various soil matrix properties beyond organic carbon content directly influence 1,2-DCP transport were not extensively detailed in the provided snippets, general principles of contaminant hydrology apply.

Bioavailability and Bioconcentration Potential

The bioavailability and bioconcentration potential of a chemical determine its likelihood of being absorbed by organisms and accumulating in their tissues.

Assessment of Bioaccumulation Potential

This compound is generally considered to have a low potential for bioaccumulation in organisms who.int. This assessment is primarily supported by its physicochemical properties, particularly its relatively high water solubility and low octanol-water partition coefficient (log Kow) who.int. Reported log Kow values for 1,2-DCP typically range from 1.98 to 2.28 who.intepa.govepa.govcdc.govcdc.govregulations.gov.

Various studies have estimated and measured bioconcentration factors (BCFs) for 1,2-DCP in aquatic organisms. An estimated BCF of 9 in fish was derived using linear regression equations based on a log Kow of 1.98 cdc.govcdc.gov. Experimental BCF values for carp (B13450389) (Cyprinus carpio) exposed to 0.4 ppm of 1,2-DCP were 3.2 after 4 weeks and 2.5 after 6 weeks cdc.govcdc.gov. Another experimental BCF value reported was less than 10 cdc.govcdc.gov. Other measured BCF ranges include 1.2-3.2 and 0.5-6.9 at different concentrations (0.4 mg/L and 0.04 mg/L, respectively) nih.gov. These values, according to classification schemes, suggest a low bioconcentration potential in aquatic organisms nih.gov.

An estimated BCF of 18 further supports the very low potential for 1,2-DCP to bioaccumulate in the food chain who.int. The log BCF in fish has been reported as less than 1, reinforcing the expectation that it does not significantly bioconcentrate in aquatic organisms epa.gov. More broadly, estimated BCF values for 1,2-DCP have been calculated to range from 3.06 to 947, none of which exceed the bioconcentration threshold of 2000, indicating that the chemical is not expected to bioaccumulate in the food chain europa.eu. The EPA also uses the Kow method to derive national Bioaccumulation Factor (BAF) values, with estimates for different trophic levels (TLs) being TL2 = 2.9 L/kg, TL3 = 3.5 L/kg, and TL4 = 3.9 L/kg regulations.gov.

Table 4: this compound Bioaccumulation Potential

| Property/Measure | Value/Range | Implication | Source |

| Log Kow | 1.98 - 2.28 | Low potential for bioaccumulation | who.intepa.govepa.govcdc.govcdc.govregulations.gov |

| Estimated BCF (fish) | 9 (based on log Kow 1.98) | Low bioconcentration | cdc.govcdc.gov |

| Experimental BCF (carp) | 3.2 (4 weeks), 2.5 (6 weeks) | Low bioconcentration | cdc.govcdc.gov |

| Experimental BCF | <10 | Low bioconcentration | cdc.govcdc.gov |

| BCF Range | 1.2-3.2, 0.5-6.9 | Low bioconcentration in aquatic organisms | nih.gov |

| Estimated BCF | 18 | Very low potential for food-chain bioaccumulation | who.int |

| Overall BCF Range | 3.06 - 947 (does not exceed threshold of 2000) | Not expected to bioaccumulate in food chain | europa.eu |

| EPA Derived BAFs (L/kg) | TL2 = 2.9, TL3 = 3.5, TL4 = 3.9 | Low bioaccumulation across trophic levels | regulations.gov |

Advanced Analytical Methodologies for 1,2 Dichloropropane

Sample Preparation and Detection Limit Advancements

Significant progress has been made in optimizing sample preparation techniques and pushing the boundaries of detection limits for 1,2-DCP, primarily through the refinement of thermal desorption and other sophisticated analytical approaches.

Thermal Desorption Techniques for Quantification

Thermal desorption (TD) coupled with gas chromatography (GC) and mass spectrometry (MS) is a widely recognized and powerful technique for the quantification of volatile organic compounds (VOCs), including 1,2-DCP, in various matrices. For instance, in drinking water analysis, 1,2-DCP is typically determined using a purge-and-trap gas chromatographic method, with subsequent thermal desorption employed for its quantification. Confirmatory analysis is often performed using halide-specific detectors or mass spectrometry, achieving detection limits in the range of 0.02–0.17 µ g/litre . frtr.gov Thermal desorption tubes offer notable advantages over traditional solvent extraction procedures, providing enhanced analytical sensitivity, sometimes by as much as 1000-fold sensitivity enhancement versus equivalent solvent extraction procedures for VOCs. integral-corp.comThey also demonstrate superior recovery for a broader spectrum of vapor-phase organics, including higher boiling VOCs, semi-VOCs, and polar compounds. integral-corp.comStandard methods, such as the U.S. EPA Method TO-17 and ISO 16017, widely utilize thermal desorption tubes for the determination of VOCs in ambient, indoor, and workplace air. cdc.govmdpi.comnj.gov Research has demonstrated the application of thermal desorption gas chromatography-mass spectrometry (TD-GC-MS) for the quantitative assessment of 1,2-DCP emissions, such as those from spray foam insulation products during application and curing. cdc.govOptimization of thermal desorption parameters is crucial for effective analysis. For example, an optimal desorption temperature of 260 °C has been identified for the analysis of volatile organic compounds, ensuring efficient analyte release from sorbent materials. epa.govTo ensure the reliability of results, quantitative compound recovery, typically exceeding 95%, must be consistently demonstrated for thermal desorption methods. draeger.comThe U.S. EPA Method 5041A further details the thermal desorption/GC analysis of VOCs, including 1,2-DCP, from sorbent cartridges. researchgate.net

Methodological Improvements for Enhanced Accuracy and Precision

Advancements in analytical methodologies have focused on improving the accuracy and precision of 1,2-DCP detection through innovations in sorbent materials, instrumentation, and coupling with advanced detectors. New developments in sorbent materials, multi-sorbent designs, and thermal desorption instrumentation contribute significantly to improving the accuracy and precision of VOC measurements. integral-corp.com Cryogen-free thermal desorption technologies represent a notable improvement, offering automated and method-compliant analytical platforms for both sorbent tubes and canisters. These technologies are applicable to U.S. EPA Methods TO-15 and TO-17, streamlining the analysis process. nj.govnih.govFurthermore, the integration of a "restore function" in TD-GC/MS systems allows for the re-measurement of split sample gases, which enhances reliability and mitigates the risk of failed analyses, particularly important when dealing with limited or critical samples. mdpi.com The coupling of thermal desorption (TD) with selected ion flow tube mass spectrometry (SIFT-MS) offers a significant leap in analytical speed, enabling real-time analysis of desorbed volatiles and drastically reducing the run time compared to traditional GC-MS methods. epa.govFor high-sensitivity profiling of VOCs, including 1,2-DCP, MEMS-based micropacked thermal desorption Gas Chromatography systems coupled with PhotoIonization Detectors (GC/PID) have been developed, achieving sub-ppb detection limits using ambient air as the carrier gas. epa.gov In a study focusing on dermal exposure, a gas chromatography–tandem mass spectrometry (GC-MS/MS) method was developed and validated for measuring 1,2-DCP on PERMEA-TEC dermal sensor pads. This method demonstrated excellent performance with a limit of detection (LOD) of 0.187 µ g/pad and a limit of quantification (LOQ) of 0.5 µ g/pad . The average recovery from the media was 87%, with linearity and precision meeting acceptance criteria (R² ≥ 0.99 and relative standard deviation < 20%). The method also showed acceptable stability for up to 32 days when stored at ambient temperatures or refrigerated. integral-corp.comTable 1: Select Analytical Method Performance for 1,2-Dichloropropane

| Method | Matrix | Detection Limit | Recovery | Precision (RSD) | Linearity (R²) | Source |

| Purge-and-Trap GC/MS (WHO) | Drinking Water | 0.02–0.17 µ g/litre | N/A | N/A | N/A | frtr.gov |

| GC/MS/MS on Dermal Sensor Pads | Dermal Vapor | LOD: 0.187 µ g/pad , LOQ: 0.5 µ g/pad | 87% | < 20% | ≥ 0.99 | integral-corp.com |

| Purge-and-Trap GC/MS (EPA Method 524.2) | Water | 0.02 ppb | 98% | N/A | N/A | in-situ.com |

| Portable GC/MS (TRIDION-9 with NTD) | Air | 10-50 ppb | N/A | N/A | N/A | s4science.at |

| Portable GC/MSD (PHILIS-2) | Water | 0.08 µg/L | 70-130% (Control Limits) | 20% (Control Limits) | N/A | epa.gov |

Field Deployment and Monitoring Technologies

The ability to conduct rapid, on-site analysis of 1,2-DCP is crucial for environmental assessment and remediation efforts, leading to the development of sophisticated field-deployable monitoring systems and portable analytical devices.

In-Situ Monitoring Systems for Aquatic and Terrestrial Media

In-situ monitoring systems enable the direct analysis of contaminants in their natural environments, reducing sample degradation and the logistical challenges associated with laboratory-based analysis. For aquatic media, particularly groundwater, several field-portable systems have been evaluated for their ability to detect 1,2-DCP and other chlorinated volatile organic compounds (CVOCs). These include field-portable Gas Chromatography/Mass Spectrometry (GC/MS) systems like the HAPSITE and SpectraTrak 672, as well as portable GCs such as the Voyager and Scentograph II. frtr.govepa.govgriffinanalytical.comfrtr.govThese instruments provide rapid separation and identification of compounds in complex mixtures, with the Scentograph Plus II, for instance, capable of completing analytical runs within 15 minutes. epa.gov Photoacoustic infrared monitors, such as the Type 1312, utilize photoacoustic spectroscopy to detect CVOCs, including 1,2-DCP, in the headspace of water samples, offering another in-situ approach. frtr.govDiffusion samplers, like the Equilibrator™ diffusion sampler, are a proven and accepted technique for determining VOC concentrations, including 1,2-DCP, in groundwater monitoring wells. These samplers are inexpensive, easy to use, and eliminate the need for bailing and pumping, thus reducing sampling error and improving repeatability. in-situ.comThey work by allowing VOCs in groundwater to diffuse into a semi-permeable sample chamber filled with deionized water until equilibrium is reached, after which the contents are retrieved for analysis. in-situ.com For terrestrial media, while specific in-situ monitoring systems for 1,2-DCP are less frequently detailed, the compound has been detected in soil and sediment, highlighting the need for such capabilities. cdc.govnih.govIn-situ remediation performance monitoring for groundwater, which often involves contaminants like 1,2-DCP, is a key application area where on-site analytical capabilities are vital to evaluate remedy performance and ensure receptor protection. nj.gov

Development of Portable Analytical Devices

The development of portable analytical devices has revolutionized the ability to conduct rapid, high-quality analyses of 1,2-DCP directly in the field. These devices often integrate advanced laboratory techniques into compact, robust platforms. Examples of such portable systems include the HAPSITE, Voyager, Scentograph II, SpectraTrak 672, Griffin 450™ Mobile GC/MS/MS, and the TRIDION®-9 high-speed, high-resolution GC-MS. frtr.govepa.govs4science.atgriffinanalytical.comfrtr.gov These portable instruments are designed to provide laboratory-quality performance in a transportable package, offering rapid screening data or even confirmatory analysis in the field. frtr.govFor instance, the Scentograph Plus II can be quickly reconfigured to accommodate different sample matrices, including water, soil, soil gas, or air. frtr.gov Needle Trap Devices (NTDs) represent a simple and low-cost methodology for collecting and introducing samples to portable analytical instruments. When coupled with systems like the TRIDION®-9 GC-MS, samples covering a wide boiling point range can be analyzed in as little as 3 minutes per run, with method detection limits for various compounds, including 1,2-DCP, estimated to be in the 10-50 ppb range. s4science.atThe Portable High-Throughput Integrated Laboratory Identification System (PHILIS-2) is another example of a portable GC/MSD system capable of analyzing 1,2-DCP in water with reported detection limits and control limits for precision and recovery. epa.govThe continuous advancements in miniaturization and automation continue to drive the evolution of person-portable GC instruments, addressing the challenges of on-site airborne chemical analysis. epa.govTable 2: Examples of Portable Analytical Devices for this compound and VOCs

| Device/System | Analytical Technique | Key Features / Benefits | Sample Matrices | Source |

| HAPSITE | Field-portable GC/MS | Rapid separation and identification | Groundwater | frtr.gov |

| Voyager | Portable GC with Electron Capture Detector (ECD) | Separates into individual components, measures electron current change | Groundwater | frtr.gov |

| Scentograph II / Plus II | Portable GC with Purge and Trap, ECD/MAID, Notebook PC | Rapid analysis (within 15 min), off-site lab quality results, adaptable to various matrices | Water, Soil, Soil Gas, Air | frtr.govepa.govfrtr.gov |

| SpectraTrak 672 | Transportable GC/MS | Laboratory-quality performance in field, rapid screening/confirmatory analysis | Water, Soil, Soil Gas | frtr.gov |

| Griffin 450™ Mobile GC/MS/MS | Mobile GC/MS/MS with Cylindrical Ion Trap (CIT) | Sensitive and selective detection, field-ready solution | Water, Soil | griffinanalytical.com |

| TRIDION®-9 GC-MS with CUSTODION®-NT | Portable GC-MS with Needle Trap Devices (NTD) | High-speed (3 min/run), low-cost sampling, 10-50 ppb detection limits | Air | s4science.at |

| PHILIS-2 | Portable GC/MSD | Routine analysis capabilities, current precision and accuracy data | Water | epa.gov |

Degradation and Transformation Pathways

Abiotic Degradation Mechanisms in Natural Systems

Abiotic degradation pathways for 1,2-Dichloropropane in the environment primarily include atmospheric photo-oxidation and, to a much lesser extent, hydrolysis in aquatic systems.

Once volatilized into the atmosphere, this compound is subject to slow degradation primarily through reaction with photochemically-produced hydroxyl radicals (•OH) cdc.gov. This oxidation process is a key mechanism for the removal of many volatile organic compounds from the troposphere nih.gov. The reaction involves the abstraction of a hydrogen atom from the this compound molecule by a hydroxyl radical, initiating a series of reactions that ultimately break down the compound cdc.gov.

However, this degradation process is notably slow. The atmospheric half-life of this compound, which is the time it takes for half of the initial concentration to disappear, has been estimated to be longer than 23 days and may exceed 313 days nih.govresearchgate.net. This slow rate of degradation allows for the potential for long-range atmospheric transport from its sources of release before it is completely broken down cdc.gov.

In aquatic environments, this compound demonstrates significant resistance to hydrolysis, which is the chemical breakdown of a compound due to reaction with water. The compound is considered to be stable to hydrolytic degradation nih.gov.

Detailed kinetic studies have been performed to quantify this stability. The estimated hydrolytic half-life for this compound in water at a neutral pH of 7 and a temperature of 25°C is approximately 15.8 years. This long half-life indicates that hydrolysis is not a significant degradation pathway in most natural water systems nih.gov. When hydrolysis does occur, it proceeds via a nucleophilic substitution reaction where a chlorine atom is replaced by a hydroxyl group, yielding the products detailed in the table below.

| Reactant | Product 1 | Product 2 |

|---|---|---|

| This compound | 1-Chloro-2-propanol (B90593) | Hydrochloric acid |

Biotic Degradation Mechanisms (Biodegradation)

Biotic degradation, or biodegradation, involves the breakdown of this compound by microorganisms. This process is a critical pathway for the natural attenuation of the compound, particularly in soil and groundwater.

Under aerobic conditions (in the presence of oxygen), certain microorganisms can degrade this compound. This process is often initiated by enzymes that catalyze the initial oxidative or hydrolytic attack on the molecule.

The aerobic biodegradation of this compound can proceed through oxidative pathways. A common initial step in the aerobic degradation of haloaliphatic compounds is hydrolytic dehalogenation, catalyzed by dehalogenase enzymes, which replaces a halogen substituent with a hydroxyl group from water researchgate.net.

In the case of this compound, a proposed initial intermediate metabolite is 1-chloro-2-hydroxypropane nih.gov. Further oxidation of this intermediate can occur. Studies on mammalian metabolism, which can provide insights into potential environmental pathways, have identified subsequent oxidative metabolites. These include beta-chlorolactaldehyde, which is then further oxidized to beta-chlorolactate nih.gov. This suggests a stepwise oxidation pathway where the initial alcohol intermediate is converted to an aldehyde and then to a carboxylic acid before further breakdown.

Despite the existence of potential aerobic degradation pathways, this compound is often found to be persistent in aerobic environments. Several factors contribute to the observed limitations of its biodegradation.

The compound is often described as being recalcitrant to microbial degradation in natural settings cdc.gov. The persistence of low concentrations of this compound in contaminated groundwater for many years indicates that significant aerobic metabolic biodegradation may not be naturally occurring or proceeds at a very slow rate researchgate.net.

One significant limitation is the frequent necessity for cometabolism. Cometabolism is the process where microorganisms degrade a compound (like this compound) fortuitously, using enzymes produced for the metabolism of their primary growth substrate, such as propane or isobutane researchgate.net. The degradation of this compound, therefore, can be dependent on the presence of a suitable primary substrate to induce the necessary degradative enzymes.

Furthermore, the toxicity of chlorinated compounds and their metabolic intermediates can inhibit microbial activity, thereby limiting the extent of biodegradation nih.gov. While the aerobic metabolism of many organohalides may be biochemically possible, the process can be restricted in vivo if the parent compound or its breakdown products are toxic to the degrading microorganisms nih.gov.

Anaerobic Biodegradation Pathways

Under anaerobic conditions, this compound (1,2-DCP) is susceptible to microbial degradation primarily through reductive dechlorination, where it serves as an electron acceptor. This process involves several distinct mechanisms and pathways, leading to the formation of less chlorinated and ultimately non-chlorinated products.

Reductive Dechlorination Mechanisms

Reductive dechlorination is the principal mechanism for the anaerobic biodegradation of 1,2-DCP. This process can proceed through different pathways, including hydrogenolysis and dichloroelimination, which have been observed in various anaerobic microcosms and enrichment cultures. researchgate.netresearchgate.net

One significant pathway for the anaerobic transformation of 1,2-DCP is hydrogenolysis. researchgate.netenviro.wiki In this process, a chlorine atom is removed and replaced by a hydrogen atom. The hydrogenolysis of 1,2-DCP results in the formation of two monochlorinated propane isomers: 1-chloropropane (1-CP) and 2-chloropropane (2-CP). researchgate.netnih.gov In studies using anaerobic microcosms derived from river sediment, both 1-CP and 2-CP were detected as intermediates after a four-week incubation period with 1,2-DCP. researchgate.netnih.gov This initial reductive dechlorination step is a critical stage in the eventual complete breakdown of the parent compound. researchgate.net

A second, more direct pathway is dichloroelimination, also known as vicinal reduction. researchgate.netenviro.wiki This mechanism involves the simultaneous removal of two chlorine atoms from adjacent carbon atoms, leading directly to the formation of propene without the intermediate production of monochlorinated propanes. enviro.wikinih.gov This pathway has been identified as the sole reaction in certain sediment-free, non-methanogenic enrichment cultures. researchgate.netnih.gov In these cultures, 1,2-DCP was stoichiometrically converted to propene. nih.govnih.gov The absence of 1-CP or 2-CP as intermediates in these specific enrichments highlights that dichloroelimination can be the dominant degradation mechanism under certain conditions. nih.govnih.gov

Following the initial hydrogenolysis of 1,2-DCP to monochlorinated propanes, a subsequent dehydrochlorination step can occur. researchgate.netenviro.wiki This reaction involves the removal of a hydrogen atom and a chlorine atom from the intermediate compounds (1-CP and 2-CP), resulting in the formation of propene. researchgate.netasm.org Propene is often the final, stable end product of the complete anaerobic degradation of 1,2-DCP, as it is not typically transformed further under these conditions. researchgate.netnih.gov

Microbial Ecology and Specific Dechlorinating Microorganisms (e.g., Dehalogenimonas)

The anaerobic reductive dechlorination of 1,2-DCP is carried out by specific groups of bacteria capable of organohalide respiration. nih.gov Among the key microorganisms identified are species belonging to the genera Dehalogenimonas, Dehalococcoides, and Dehalobacter. nih.govmicrobe.comresearchgate.net

Dehalogenimonas species, in particular, are recognized for their ability to utilize chlorinated propanes as electron acceptors. nih.govmicrobe.com Strains such as Dehalogenimonas lykanthroporepellens and Dehalogenimonas alkenigignens can reductively dechlorinate 1,2-DCP to propene via dichloroelimination reactions, using hydrogen as the electron donor. nih.govlsu.edu These bacteria are obligate organohalide-respiring organisms. nih.gov

Dehalococcoides populations have also been implicated in the dechlorination of 1,2-DCP in multiple enrichment cultures. nih.govmicrobe.com Molecular and physiological evidence, such as the requirement for hydrogen as an electron donor, supports the involvement of Dehalococcoides in the detoxification process. nih.gov The enzyme responsible for the dichloroelimination of 1,2-DCP to propene in some organohalide-respiring Chloroflexi has been identified as dichloropropane dehalogenase. microbe.com

Influence of Electron Donors and Environmental Conditions

The efficiency of anaerobic biodegradation of 1,2-DCP is significantly influenced by the availability of suitable electron donors and prevailing environmental conditions. A variety of electron donors can support the reductive dechlorination process. nih.govasm.org

Complete dechlorination of 1,2-DCP to propene has been achieved with a range of electron donors, including:

Hydrogen

Lactate

Pyruvate

Fumarate

Ethanol

Glucose

Fructose

Yeast Extract

Hydrogen, in particular, is a key electron donor for organohalide-respiring bacteria like Dehalogenimonas and Dehalococcoides. nih.govlsu.edu While acetate and formate were found to support dechlorination to some extent, they did not lead to the complete conversion of 1,2-DCP to propene in some studies. asm.org

Environmental factors, especially temperature, also play a critical role. The highest rates of dechlorination have been observed in a temperature range of 20°C to 25°C. researchgate.netnih.gov Dechlorination activity is detectable between 16°C and 30°C, but no activity was observed at 4°C or above 37°C over a three-month period. enviro.wiki

Table of Research Findings on this compound Anaerobic Biodegradation

| Pathway/Factor | Description | Products/Observations | References |

|---|---|---|---|

| Hydrogenolysis | Reductive dechlorination where a chlorine atom is replaced by a hydrogen atom. | 1-Chloropropane (1-CP) and 2-Chloropropane (2-CP). | researchgate.netresearchgate.netnih.gov |

| Dichloroelimination | Simultaneous removal of two chlorine atoms from adjacent carbons (vicinal reduction). | Propene (direct formation, no monochlorinated intermediates). Observed as the sole pathway in some sediment-free cultures. | researchgate.netenviro.wikinih.gov |

| Dehydrochlorination | Removal of HCl from monochlorinated propane intermediates. | Propene. | researchgate.netenviro.wikiasm.org |

| Key Microorganisms | Bacteria capable of organohalide respiration. | Dehalogenimonas spp., Dehalococcoides spp., Dehalobacter spp. | nih.govnih.govmicrobe.com |

| Effective Electron Donors | Compounds that provide electrons for the reductive dechlorination reaction. | Hydrogen, lactate, pyruvate, glycerol, ethanol, glucose, and others. | nih.govasm.org |

| Optimal Temperature | Temperature range for maximal dechlorination rates. | 20°C to 25°C. | researchgate.netenviro.wikinih.gov |

Performance in Batch and Continuous Culture Systems

The biodegradation of this compound (DCP) has been extensively studied under various laboratory conditions to determine its fate and the efficiency of microbial degradation. Research has focused on both batch and continuous culture systems, primarily under anaerobic conditions, where reductive dechlorination is the principal degradation pathway.

Batch Culture System Performance

Batch culture experiments are fundamental in assessing the potential for microbial degradation of contaminants like this compound. In these closed systems, a specific amount of the contaminant is introduced to a microbial culture, and its concentration is monitored over time.

Studies using anaerobic batch tests with microbial consortia have demonstrated the stepwise dechlorination of this compound. epa.gov The typical degradation pathway involves the formation of intermediate products such as 1-chloropropane and 2-chloropropane, ultimately leading to the formation of propene. iwaponline.comnih.gov In one study, after a four-week incubation period, both 1-chloropropane and 2-chloropropane were detected, and after four months, the initial quantity of this compound was stoichiometrically converted to propene. nih.gov

The efficiency of this degradation is influenced by environmental conditions. For instance, dechlorination in batch systems has been observed to be pH-sensitive, with no detectable activity at pH values below 4 or above 9. epa.gov These experiments are also utilized to investigate the culture's ability to degrade other chlorinated organic compounds, such as 1,2,3-trichloropropane (B165214) and dichlorodiisopropyl ether. iwaponline.comresearchgate.net

| Parameter | Observation | Reference |

|---|---|---|

| Degradation Pathway | Stepwise anaerobic dechlorination to propene | epa.gov |

| Intermediate Products | 1-Chloropropane and 2-Chloropropane | iwaponline.comnih.gov |

| End Product | Propene (stoichiometric conversion) | nih.gov |

| Effective pH Range | Between 4 and 9 | epa.gov |

Continuous Culture System Performance

Continuous culture systems, such as fluidized bed reactors, provide insights into the steady-state performance of microbial degradation, which is more representative of real-world wastewater treatment scenarios. In these systems, a continuous flow of contaminated water is treated by a microbial population, often immobilized on a carrier material to maintain a high biomass concentration.

Research utilizing a laboratory-scale continuous flow fluidized bed reactor with an anaerobic mixed culture immobilized on polyurethane foam cubes has shown high removal efficiencies for this compound. iwaponline.comresearchgate.netiwaponline.com The enrichment culture was originally derived from river sediment. iwaponline.comresearchgate.netiwaponline.com

In one such system, continuous removal efficiencies of over 90% were achieved. iwaponline.comresearchgate.netiwaponline.com This performance was sustained at substrate loading rates up to 700 μmol/(L·d) with a hydraulic retention time of 24 hours. iwaponline.comresearchgate.netiwaponline.com The process was supported by the addition of co-substrates, specifically methanol and sodium acetate. iwaponline.comresearchgate.net However, when the space loading rate was increased beyond 700 µmol/(L·d), the elimination efficiency decreased from 90% to 60%. iwaponline.com

Further detailed findings from continuous reactor studies indicate that with an influent this compound concentration of 3 mg/L, a 90% elimination was achieved by adding 75 mg/L of methanol and 50 mg/L of sodium acetate as co-substrates. iwaponline.com When the influent concentration was increased to approximately 7.5 mg/L, a removal efficiency of over 95% was attained. iwaponline.com In other continuous reactor experiments, this compound was reported to be completely degraded under anaerobic conditions. epa.gov

| Parameter | Value/Observation | Reference |

|---|---|---|

| Reactor Type | Continuous flow fluidized bed reactor | iwaponline.comresearchgate.netiwaponline.com |

| Microbial Culture | Anaerobic mixed culture from Saale River sediment | iwaponline.comresearchgate.netiwaponline.com |

| Immobilization Carrier | Polyurethane foam cubes | iwaponline.comresearchgate.net |

| Removal Efficiency | >90% | iwaponline.comresearchgate.netiwaponline.com |

| Max. Substrate Loading Rate (at >90% efficiency) | 700 μmol/(L·d) | iwaponline.comresearchgate.netiwaponline.com |

| Hydraulic Retention Time | 24 hours | iwaponline.comresearchgate.net |

| Co-substrates | Methanol and Sodium Acetate | iwaponline.comresearchgate.net |

| Efficiency Decrease | From 90% to 60% when loading rate >700 µmol/(L·d) | iwaponline.com |

Remediation and Treatment Technologies

In-Situ Remediation Approaches for Contaminated Sites

In-situ remediation techniques are favored for their cost-effectiveness and environmental sustainability compared to ex-situ methods. mdpi.com These approaches involve treating the contaminants directly within the subsurface, minimizing disturbance and reducing the need for excavation and off-site disposal.

Enhanced Reductive Dechlorination (ERD) Strategies

Enhanced Reductive Dechlorination (ERD) is a prominent in-situ bioremediation strategy for chlorinated compounds. This process involves the sequential removal of chlorine atoms from an organic compound under anoxic conditions. frtr.gov ERD is achieved by biostimulation, which involves introducing an electron donor (carbon source) to stimulate the growth of native microbes that, in turn, produce hydrogen through fermentation reactions. frtr.gov This hydrogen serves as an electron donor for organohalide-respiring bacteria (OHRB), which utilize chlorinated compounds as terminal electron acceptors. mdpi.comfrtr.gov

For 1,2-DCP, reductive dechlorination can proceed via different pathways. One pathway involves hydrogenolysis, leading to the formation of monochlorinated propanes (1-chloropropane and 2-chloropropane). Another pathway is dichloroelimination, which directly converts 1,2-DCP to propene, a non-toxic product, without the formation of monochlorinated intermediates. researchgate.nettandfonline.com Sediment-free enrichment cultures have been observed to completely dechlorinate 1,2-DCP to propene via dichloroelimination. researchgate.nettandfonline.comnih.govnih.gov

Integration with In-Situ Chemical Reduction (ISCR)

In-situ chemical reduction (ISCR) combined with bioremediation via ERD is a widely applied and effective remediation method for groundwater contaminated with chlorinated solvents. battelle.orgevonik.com This integrated approach combines zero-valent iron (ZVI), an organic hydrogen donor, and contaminant-degrading microbes to facilitate contaminant degradation in soil and groundwater. regenesis.com ISCR-enhanced bioremediation is particularly effective as it rapidly creates a reducing environment favorable for reductive dechlorination and can also directly degrade parent compounds abiotically, thereby limiting the formation of toxic daughter products. regenesis.com

A case study involving a 1,2-DCP release in northern Italy demonstrated the effectiveness of this combined approach. Approximately 3,000 liters of 1,2-DCP were released, contaminating soil and groundwater. After initial excavation and physical containment, 55,000 kg of EHC reagent (a synergistic mixture of micro-scale ZVI and controlled-release organic carbon) was injected. battelle.orgevonik.comevonik.com This treatment aimed to achieve at least a 90% reduction in 1,2-DCP concentrations. battelle.orgevonik.com

Table 1: 1,2-Dichloropropane Removal Efficiency in an Integrated ISCR-ERD Application

| Time Post-Application | 1,2-DCP Removal Efficiency |

| 15 months | >89% battelle.org |

| 2 years | 96% battelle.org |

| 2 years and 9 months | Maintained at 96% battelle.org |

The removal rates peaked at over 89% after 15 months and increased to 96% two years post-application, remaining at that level for nine months, leading to site closure in 2015. battelle.orgevonik.com Significant increases in dissolved organic carbon and ferrous iron, coupled with low redox conditions, confirmed successful reagent distribution and the establishment of a reactive zone. battelle.org

Application of Zero-Valent Iron (ZVI) and Organic Carbon Amendments

Zero-valent iron (ZVI) is a strong reducing agent that can directly react with many chlorinated compounds and create favorable aquifer conditions for contaminant-degrading bacteria. regenesis.com However, certain chlorinated alkanes, including 1,2-DCP, are relatively unreactive with ZVI alone due to the higher energy required to break their chemical bonds. woodardcurran.com

Research indicates that zero-valent zinc (ZVZ) may exhibit higher reactivity than ZVI in reducing 1,2-DCP, with surface-area-normalized rate constants approximately two orders of magnitude higher. tandfonline.com

Role of Electron Mediators in Dechlorination Processes

Electron mediators play a crucial role in facilitating electron transfer in reductive dechlorination processes, particularly for recalcitrant compounds like 1,2-DCP. Chlorinated alkanes, such as 1,2-DCP, are often resistant to direct dehalogenation by conventional ZVI methods. researchgate.net

Vitamin B12 (cobalamin) has been identified as a naturally occurring organometallic compound that can act as a redox mediator. woodardcurran.com With a cobalt atom at its center, vitamin B12 can shuttle electrons due to its multiple oxidation states. woodardcurran.com It has been shown to facilitate the abiotic reduction of chlorinated ethene compounds in the presence of strong reductants and assist in anaerobic bioremediation processes. woodardcurran.com Its high water solubility and non-toxic characteristics make it a suitable candidate for enhancing the degradation of compounds like 1,2-DCP when incorporated with ZVI. woodardcurran.commorressier.com Laboratory tests have demonstrated that vitamin B12-amended emulsified zero-valent iron (EZVI) can lead to the degradation of chlorinated alkanes, whereas unamended EZVI showed no such byproducts. woodardcurran.com

Bioelectrochemical Systems (BES) for Enhanced Dechlorination

Bioelectrochemical systems (BES) represent a promising technology for enhancing the growth of organohalide-respiring bacteria and treating chlorinated aliphatic hydrocarbons, including 1,2-DCP. researchgate.nettdx.catnih.gov In BES, electrochemically generated hydrogen can serve as an electron donor for reductive dechlorination by OHRB. researchgate.net

Studies have shown that BES can effectively dechlorinate 1,2-DCP to propene, a non-toxic product. researchgate.nettdx.catnih.govuab.cat For instance, a BES utilizing a Dehalogenimonas-containing culture successfully dechlorinated 1,2-DCP. researchgate.nettdx.catnih.govx-mol.netsciopen.com

Table 2: 1,2-DCP Degradation Rates in BES with Different Electrode Materials

| Electrode Material | Cathode Potential (V) | 1,2-DCP Consumed (µM) | Degradation Period (days) | Degradation Rate Relative to Carbon Cloth |

| Graphite (B72142) Brush | -0.7 | ~4000 researchgate.netnih.gov | 110 researchgate.netnih.gov | 5.6-fold higher researchgate.nettdx.catnih.gov |

| Carbon Cloth | -0.7 | N/A (slower) tdx.cat | 110 researchgate.netnih.gov | 1x (baseline) researchgate.nettdx.catnih.gov |

Quantitative PCR confirmed a significant increase in Dehalogenimonas gene copies (by two orders of magnitude) in the graphite brush BES, with an average yield of 1.2 × 10⁸ ± 5 × 10⁷ cells per µmol of 1,2-DCP degraded. researchgate.netnih.gov

The operational mode of the BES also influences efficiency. A pulsed voltage operation (e.g., cathode potential at -0.6 V for 16 hours and -1.1 V for 8 hours) has been shown to increase coulombic efficiency and 1,2-DCP degradation compared to continuous voltage operation. researchgate.netnih.gov

The selection of electrode material is critical for the performance of BES in reductive dechlorination. Carbon-based materials are commonly used as cathodic electrodes to supply hydrogen. researchgate.nettdx.catnih.gov

In a study investigating 1,2-DCP dechlorination, two carbon-based cathodic electrode materials, a graphite brush and a carbon cloth, were compared. The BES equipped with a graphite brush electrode demonstrated a 5.6-fold higher degradation rate of 1,2-DCP compared to the system with a carbon cloth electrode, both operating at a cathode potential of -0.7 V. researchgate.nettdx.catnih.govresearchgate.net The initial dose of 1,2-DCP was completely dechlorinated to propene in 37 days regardless of the electrode material, but subsequent amendments were consumed at increasing rates with the graphite brush, while dechlorination proceeded slower with the carbon cloth. tdx.cat Bacterial cell aggregates, indicative of biofilm formation, were observed on the surface of the graphite brush electrodes via electron scanning microscopy. researchgate.netnih.gov This suggests that the graphite brush material may provide a more favorable surface for biofilm development and enhanced microbial activity. researchgate.netnih.gov

Voltage Operation Modes (e.g., Pulsed vs. Continuous)

In bioelectrochemical systems (BES), the mode of voltage operation significantly influences the degradation efficiency of this compound. Research indicates that a pulsed voltage operation can enhance the coulombic efficiency and degradation of 1,2-DCP when compared to a continuous voltage operation. For instance, a study demonstrated improved performance with a pulsed cathode potential set at -0.6 V for 16 hours and -1.1 V for 8 hours, in contrast to a continuous voltage of -1.1 V researchgate.netnih.govresearchgate.netuab.cat. This suggests that intermittent high potential pulses may optimize electron transfer and microbial activity for reductive dechlorination.

Table 1: Effect of Voltage Operation Mode on 1,2-DCP Degradation in BES

| Operation Mode | Cathode Potential (V) | Duration (h) | Effect on 1,2-DCP Degradation | Reference |

| Pulsed | -0.6 (16h), -1.1 (8h) | 24 (cycle) | Increased coulombic efficiency and degradation | researchgate.netnih.govresearchgate.netuab.cat |

| Continuous | -1.1 | Continuous | Lower efficiency compared to pulsed mode | researchgate.netnih.govresearchgate.netuab.cat |

Biofilm Formation and Activity on Electrodes

Biofilm formation on electrodes plays a crucial role in the bioelectrochemical remediation of 1,2-DCP. Studies utilizing carbon-based cathodic electrode materials, such as graphite brushes, have observed the formation of bacterial cell aggregates, indicative of biofilm development, on the electrode surfaces through electron scanning microscopy researchgate.netnih.govresearchgate.netuab.cat. These biofilms are instrumental in the dechlorination process. For example, in a BES, electrostimulation was found to promote electrochemical activity and facilitate the enrichment of electroactive and dechlorinating microbial populations on the cathode researchgate.net. Quantitative Polymerase Chain Reaction (qPCR) analyses confirmed a significant increase in Dehalogenimonas gene copies by two orders of magnitude in graphite brush BES, with an average yield of 1.2 × 10⁸ ± 5 × 10⁷ cells per µmol of 1,2-DCP degraded researchgate.netnih.govresearchgate.netuab.cat. This highlights the direct link between biofilm activity and the enhanced reductive dechlorination of 1,2-DCP to non-toxic propene researchgate.netuab.cat.

Table 2: Biofilm Activity and 1,2-DCP Dechlorination in BES

| Electrode Material | Dechlorinating Microorganism | Observed Phenomenon | Degradation Rate / Yield | Reference |

| Graphite brush | Dehalogenimonas | Biofilm formation; increased gene copies | ~4000 µM 1,2-DCP consumed over 110 days; 5.6-fold higher degradation rate than carbon cloth; 1.2 × 10⁸ ± 5 × 10⁷ cells per µmol 1,2-DCP degraded | researchgate.netnih.govresearchgate.netuab.cat |

In-Situ Thermal Treatment (ISTT)

Electrical Resistance Heating Applications

Electrical Resistance Heating (ERH) is a prominent ISTT method that has been successfully applied to sites contaminated with this compound. ERH functions by passing alternating current electricity through electrodes installed in the ground, causing the soil and groundwater to heat up. This process increases the volatility of contaminants like 1,2-DCP, leading to their evaporation and subsequent capture by a subsurface vapor recovery system wikipedia.org.

A notable application of ERH for 1,2-DCP remediation occurred at the Frontier Fertilizer Superfund Site. From March 2011 to October 2012, ERH was employed to treat a source zone contaminated with several pesticides, including 1,2-DCP. The remedial objective was to heat the unsaturated zone to 90 ±10°C and the saturated zone to the boiling point of water (or above 100°C) epa.gov. Post-treatment sampling in August and September 2013 indicated a substantial reduction in contaminant mass, with 52.5 pounds of 1,2-DCP removed from the source zone clu-in.orgepa.gov. ERH is adaptable to various soil types and sedimentary bedrock, proving effective in both vadose and saturated zones, and can achieve greater than 99% concentration reductions in challenging geological matrices such as clay and bedrock wikipedia.orgthermalrs.com.

Table 3: Electrical Resistance Heating (ERH) Application for 1,2-DCP Remediation

| Site Name | Contaminant(s) of Concern | Treatment Period | Mass of 1,2-DCP Removed | Overall Contaminant Mass Reduction | Target Temperature | Reference |

| Frontier Fertilizer Superfund Site | This compound (DCP), 1,2,3-Trichloropropane (B165214) (TCP), other pesticides | March 2011 - October 2012 | 52.5 lbs (of 79.4 lbs total COCs) | >95% | 90-100°C | clu-in.orgepa.gov |

In-Situ Reactive Barrier and Zone Technologies

In-situ reactive barrier and zone technologies, such as Permeable Reactive Barriers (PRBs), offer passive treatment solutions for groundwater plumes contaminated with this compound. PRBs are strategically placed permeable treatment zones containing reactive materials that degrade or immobilize contaminants as groundwater flows through them under natural hydraulic gradients nj.govclu-in.org. Zero-valent iron (ZVI) is a commonly used reactive medium in PRBs for treating a variety of chlorinated organic compounds, including 1,2-DCP clu-in.orgfrtr.govclu-in.orgresearchgate.net.

An effective approach combining in-situ chemical reduction (ISCR) with bioremediation via enhanced reductive dechlorination (ERD) has been demonstrated for 1,2-DCP in low permeability media. This method involves injecting a synergistic mixture of micro-scale ZVI and controlled-release organic carbon into the aquifer to stimulate both abiotic and biotic dechlorination mechanisms evonik.combattelle.org. In a case study involving a 1,2-DCP spill, this combined ISCR/ERD approach achieved significant removal rates. Contaminant removal rates peaked at over 89% approximately 15 months after the commencement of remediation activities, further increasing to 96% removal two years post-application, and maintaining this level for nine continuous months, leading to site closure evonik.combattelle.org.

Table 4: Performance of In-Situ Reactive Zone for 1,2-DCP Remediation

| Technology | Reactive Media / Amendments | Contaminant | Initial Removal Rate | Long-term Removal Efficiency (Timeframe) | Reference |

| ISCR + ERD | Micro-scale ZVI, organic carbon | This compound | >89% (15 months post-application) | 96% (2 years post-application, maintained for 9 months) | evonik.combattelle.org |

Soil Flushing Techniques and Enhancements

Soil flushing is an in-situ remediation technique designed to extract contaminants from the soil matrix by introducing an aqueous solution into the contaminated zone. This solution, potentially enhanced with amendments such as surfactants, cosolvents, acids, or bases, facilitates the solubilization, emulsification, or chemical reaction of contaminants, allowing them to partition into the flushing fluid frtr.gov. The contaminant-laden solution is then recovered through extraction wells or trenches and subsequently treated aboveground frtr.gov. While similar to soil washing, soil flushing is performed in-situ, making it suitable for treating contaminants in both the vadose and saturated zones frtr.gov. This compound, given its moderate solubility in water and its historical use as a soil fumigant, is amenable to such extraction techniques nih.govinchem.org. Chemical extraction, a specialized form of soil flushing, specifically targets the saturated zone by using extractant solvents to enhance desorption or solubilization of contaminants in conjunction with pump and treat operations epa.gov. The effectiveness of soil flushing is influenced by soil properties and requires adequate distribution of the flushing fluids to achieve contact with contaminated soils frtr.gov.

Ex-Situ Remediation Approaches